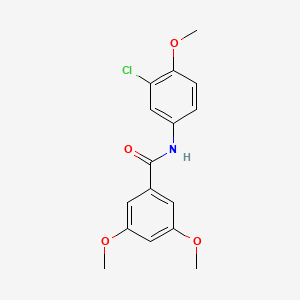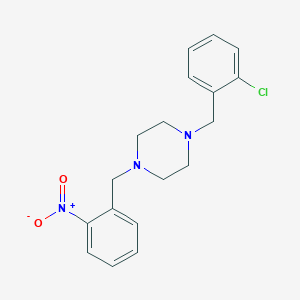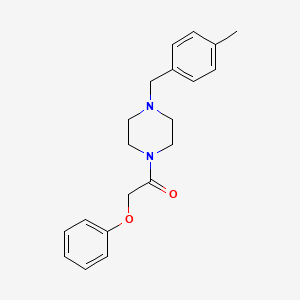
N-(4-isopropoxybenzyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropoxybenzyl)cyclohexanecarboxamide, also known as PACAP-27, is a neuropeptide that plays a crucial role in various physiological functions. It was discovered in 1989 and has been extensively studied for its potential therapeutic applications.
作用機序
N-(4-isopropoxybenzyl)cyclohexanecarboxamide exerts its effects by binding to specific receptors, including PAC1, VPAC1, and VPAC2. Binding of N-(4-isopropoxybenzyl)cyclohexanecarboxamide to these receptors activates various signaling pathways, including cyclic AMP (cAMP), phospholipase C (PLC), and mitogen-activated protein kinase (MAPK) pathways. These pathways regulate various cellular processes, including gene expression, protein synthesis, and cell proliferation.
Biochemical and Physiological Effects:
N-(4-isopropoxybenzyl)cyclohexanecarboxamide has a wide range of biochemical and physiological effects. It has been shown to regulate neurotransmitter release, modulate ion channel activity, and regulate neuronal survival. N-(4-isopropoxybenzyl)cyclohexanecarboxamide also regulates cardiovascular function by modulating heart rate, blood pressure, and vascular tone. Additionally, it has been shown to regulate immune function and inflammation.
実験室実験の利点と制限
One of the advantages of using N-(4-isopropoxybenzyl)cyclohexanecarboxamide in lab experiments is its ability to selectively activate specific signaling pathways. This allows researchers to study the specific effects of N-(4-isopropoxybenzyl)cyclohexanecarboxamide on various cellular processes. However, one of the limitations of using N-(4-isopropoxybenzyl)cyclohexanecarboxamide in lab experiments is its instability in aqueous solutions. This can make it difficult to accurately measure the concentration of N-(4-isopropoxybenzyl)cyclohexanecarboxamide in solution.
将来の方向性
There are several future directions for research on N-(4-isopropoxybenzyl)cyclohexanecarboxamide. One area of focus is the development of N-(4-isopropoxybenzyl)cyclohexanecarboxamide analogs with increased stability and potency. These analogs could have potential therapeutic applications in various diseases. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective and cardioprotective effects of N-(4-isopropoxybenzyl)cyclohexanecarboxamide. Finally, the potential role of N-(4-isopropoxybenzyl)cyclohexanecarboxamide in regulating metabolism and energy balance is an area of emerging interest.
合成法
N-(4-isopropoxybenzyl)cyclohexanecarboxamide can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is the most commonly used method for synthesizing N-(4-isopropoxybenzyl)cyclohexanecarboxamide. It involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The final product is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
科学的研究の応用
N-(4-isopropoxybenzyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer. It has been shown to have neuroprotective effects, promote neuronal survival, and enhance cognitive function. N-(4-isopropoxybenzyl)cyclohexanecarboxamide has also been shown to have cardioprotective effects and reduce the risk of heart failure. Additionally, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
特性
IUPAC Name |
N-[(4-propan-2-yloxyphenyl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13(2)20-16-10-8-14(9-11-16)12-18-17(19)15-6-4-3-5-7-15/h8-11,13,15H,3-7,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAYKGLSOYYLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-propan-2-yloxyphenyl)methyl]cyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide](/img/structure/B5781741.png)


![5-[(4-fluorophenoxy)methyl]-N-(3-methylphenyl)-2-furamide](/img/structure/B5781751.png)


![1-[2-(methoxymethyl)benzyl]-1H-benzimidazole](/img/structure/B5781777.png)
![ethyl 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate](/img/structure/B5781779.png)
methanone](/img/structure/B5781780.png)
![2-(2-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5781811.png)
![N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B5781815.png)
![2-{[1-(4-nitrophenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5781823.png)
